N,N''-((1,3-Dimethoxy-1,3-dimethyldisiloxane-1,3-diyl)bis(2-methylpropane-3,1-diyl))bis(ethylenediamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) is a complex organosilicon compound with the molecular formula C16H42N4O3Si2. This compound is characterized by its unique structure, which includes a disiloxane core flanked by ethylenediamine groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) typically involves the reaction of 1,3-dimethoxy-1,3-dimethyldisiloxane with 2-methylpropane-3,1-diyl bis(ethylenediamine) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required quality standards for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethylenediamine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various electrophiles such as alkyl halides; reactions are conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disiloxane derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups onto the ethylenediamine moieties .
Scientific Research Applications
N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) exerts its effects is primarily through its ability to form stable complexes with various metal ions. This property makes it an effective ligand in coordination chemistry, where it can influence the reactivity and stability of metal complexes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions or other molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler analog with similar coordination properties but lacking the disiloxane core.
1,3-Dimethoxy-1,3-dimethyldisiloxane: Shares the disiloxane core but lacks the ethylenediamine groups.
Bis(2-aminoethyl)disiloxane: Another related compound with similar structural features.
Uniqueness
N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) is unique due to its combination of a disiloxane core and ethylenediamine groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific coordination environments and stability .
Properties
CAS No. |
84962-97-0 |
---|---|
Molecular Formula |
C16H42N4O3Si2 |
Molecular Weight |
394.70 g/mol |
IUPAC Name |
N'-[3-[[[3-(2-aminoethylamino)-2-methylpropyl]-methoxy-methylsilyl]oxy-methoxy-methylsilyl]-2-methylpropyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H42N4O3Si2/c1-15(11-19-9-7-17)13-24(5,21-3)23-25(6,22-4)14-16(2)12-20-10-8-18/h15-16,19-20H,7-14,17-18H2,1-6H3 |
InChI Key |
RCLQBSUUGYLAEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCN)C[Si](C)(OC)O[Si](C)(CC(C)CNCCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.